molecular formula C13H10N2O3 B156619 2-(4-Hydroxyphenylazo)benzoic acid CAS No. 1634-82-8

2-(4-Hydroxyphenylazo)benzoic acid

Cat. No.: B156619
CAS No.: 1634-82-8
M. Wt: 242.23 g/mol
InChI Key: DWQOTEPNRWVUDA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA, primarily targets proteins, peptides, and glycoproteins . It has been found to bind to bovine serum albumin (BSA), a protein that carries various substances through the blood .

Mode of Action

The interaction of HABA with its targets involves the formation of a complex between the compound and the protein. This interaction can lead to changes in the protein’s structure and function .

Biochemical Pathways

It is known that haba is used as a matrix in matrix-assisted laser desorption/ionization (maldi) mass spectrometry . In this process, HABA helps in the desorption and ionization of the analyte (proteins, peptides, or glycoproteins), allowing for their detection and analysis .

Result of Action

The primary result of HABA’s action is the formation of a complex with proteins, peptides, or glycoproteins. This complex formation can alter the properties of these biomolecules and affect their function . In the context of MALDI mass spectrometry, the interaction of HABA with the analyte allows for the analyte’s desorption and ionization, facilitating its detection and analysis .

Action Environment

The action of HABA can be influenced by various environmental factors. For instance, the binding of HABA to BSA was studied in a dilute phosphate buffer of pH 7.0 , suggesting that pH can affect HABA’s interaction with its targets. Additionally, HABA is stable and incompatible with strong oxidizing agents , indicating that the presence of such agents in the environment could affect HABA’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenylazo)benzoic acid typically involves the diazotization of 4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenylazo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenylazo)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in MALDI mass spectrometry for the analysis of proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenylazo)benzoic acid is unique due to the presence of both hydroxy and carboxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOTEPNRWVUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061837
Record name 2-(p-Hydroxyphenylazo)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1634-82-8
Record name 2-(4′-Hydroxyphenylazo)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1634-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HABA
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Record name HABA
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77376
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Record name Benzoic acid, 2-[2-(4-hydroxyphenyl)diazenyl]-
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Record name 2-(p-Hydroxyphenylazo)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-hydroxyphenylazo)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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